molecular formula C13H12OS B119508 p-(Phenylthio)benzyl alcohol CAS No. 6317-56-2

p-(Phenylthio)benzyl alcohol

Cat. No. B119508
CAS RN: 6317-56-2
M. Wt: 216.3 g/mol
InChI Key: PGOAWMRWDZJQTB-UHFFFAOYSA-N
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Description

P-(Phenylthio)benzyl alcohol is a chemical compound with the molecular formula C13H12OS and a molecular weight of 216.3 . It is a pale beige solid . This compound is an impurity of Fenticonazole nitrate, a potent antimycotic compound .


Synthesis Analysis

The synthesis of p-(Phenylthio)benzyl alcohol involves the use of raw materials such as 4-Bromobenzyl alcohol, 4-(Hydroxymethyl)phenylboronic acid, 4-(Phenylthio)Benzoic Acid, 4-(PHENYLTHIO)BENZALDEHYDE, 4-Iodobenzyl alcohol, 4-Bromobenzaldehyde, Thiophenol, and Diphenyl sulfide .


Molecular Structure Analysis

The molecular structure of p-(Phenylthio)benzyl alcohol plays a crucial role in its properties. The structure of a molecule can affect its spin transport properties .


Physical And Chemical Properties Analysis

P-(Phenylthio)benzyl alcohol has a melting point of 46-48°C and a predicted boiling point of 390.2±25.0 °C. Its predicted density is 1.21±0.1 g/cm3. It is slightly soluble in DMSO and Methanol. The compound is a solid and has a pale beige to light beige color .

Scientific Research Applications

Catalysis and Organic Synthesis

Research has delved into the applications of p-(Phenylthio)benzyl alcohol in catalysis and organic synthesis, highlighting its role in facilitating various chemical reactions. Complexes of (η5-Cp*)Ir(iii) with 1-benzyl-3-phenylthio/selenomethyl-1,3-dihydrobenzoimidazole-2-thione/selenone have been studied for their catalytic properties in oxidation and 1,2-substituted benzimidazole synthesis. These complexes demonstrate a "piano-stool" geometry around the iridium, enabling efficient catalysis of alcohol oxidation to aldehydes, and subsequently facilitating the synthesis of heterocycles like 1,2-disubstituted benzimidazole with excellent to good yield under mild conditions (Sharma et al., 2017). Similarly, half-sandwich Ruthenium(II) complexes with 1,2,3-triazole-based organosulfur/-selenium ligands have shown significant catalytic activity in the oxidation of alcohols and transfer hydrogenation of ketones. The structure and catalytic activity of these complexes have been thoroughly characterized, showcasing their potential in selective oxidation processes (Saleem et al., 2013).

Environmental and Green Chemistry

In the realm of environmental and green chemistry, the focus on sustainable and efficient synthesis of chemicals has led to the exploration of p-(Phenylthio)benzyl alcohol in bio-based processes. For instance, the engineering of Escherichia coli for renewable benzyl alcohol production presents a novel approach to synthesizing benzyl alcohol directly from glucose using engineered biosynthetic pathways. This research has achieved significant improvements in yield, highlighting the potential of biological systems for sustainable chemical production (Pugh et al., 2015). Moreover, the de novo synthesis of benzenoid compounds by the yeast Hanseniaspora vineae in wine fermentation processes indicates the capability of microorganisms to contribute to the flavor complexity of wines through the synthesis of benzyl alcohol and related compounds (Martín et al., 2016).

Photophysical and Material Science

The development of phosphorescent sensors for water pollutants exemplifies the application of p-(Phenylthio)benzyl alcohol in material science. Hexakis(phenylthio)benzene derivatives, which include functionalities similar to p-(Phenylthio)benzyl alcohol, have been utilized to create selective and sensitive turn-on phosphorescent sensors for Pb2+ ions in water. These compounds leverage their aggregation-induced phosphorescence, water-solubility, and metal-binding properties to detect lead ions, showcasing their utility in environmental monitoring (Villa et al., 2019).

Safety And Hazards

P-(Phenylthio)benzyl alcohol is labeled with the GHS07 symbol, indicating that it can cause harm if swallowed . Precautionary measures include avoiding breathing its vapors or spray mist, avoiding contact with eyes, skin, and clothing, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

(4-phenylsulfanylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H12OS/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOAWMRWDZJQTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10212511
Record name p-(Phenylthio)benzyl alcohol
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Molecular Weight

216.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

p-(Phenylthio)benzyl alcohol

CAS RN

6317-56-2
Record name 4-(Phenylthio)benzenemethanol
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Record name P-(PHENYLTHIO)BENZYL ALCOHOL
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